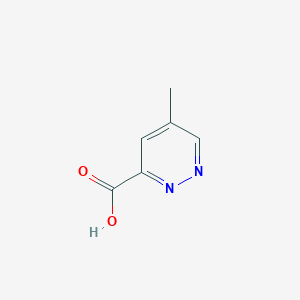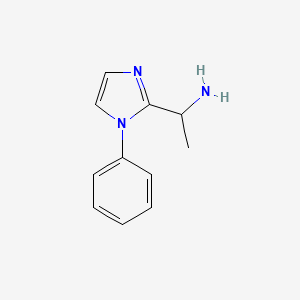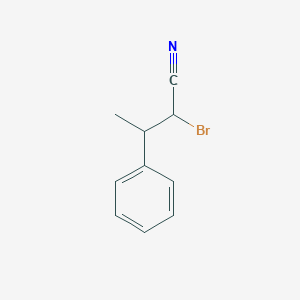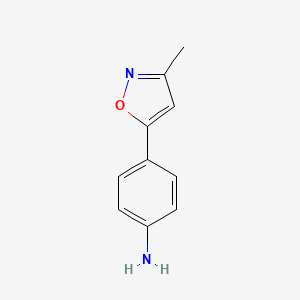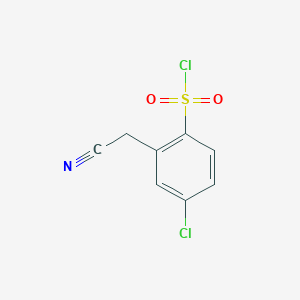
N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The process involved the reaction of 6-methyluracil with 2-chloromethyltiiran to produce an intermediate, which then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was confirmed by X-ray diffraction analysis . The molecules of this compound form orthorhombic crystals with the space group Pna 2 1 .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
N-(2,4-dichlorophenyl)-2-hydroxypropanamide and similar derivatives have been studied for their antipathogenic activity. Research by Limban, Marutescu, and Chifiriuc (2011) indicates significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. These findings suggest potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Treatment of Helicobacter pylori Infection
Research by Liu et al. (2018) explored aniline-containing hydroxamic acids, including a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. These compounds demonstrated potent urease inhibition and showed promise as potential treatments for H. pylori-induced conditions (Liu et al., 2018).
Antibacterial Activity Against Anaerobic Bacteria
A study by Dickens et al. (1991) identified a compound structurally related to N-(2,4-dichlorophenyl)-2-hydroxypropanamide as a potent antibacterial agent, particularly effective against anaerobic bacteria. This compound was designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Antioxidant and Enzyme Inhibition Properties
Boudebbous et al. (2020) synthesized a derivative of N-(2,4-dichlorophenyl)-2-hydroxypropanamide and found it to be a potent antioxidant agent. It also showed promising inhibitory potential on cholinesterase and α-glucosidase enzymes, suggesting potential therapeutic applications (Boudebbous et al., 2020).
Structural Analysis
Gowda et al. (2008) conducted a structural analysis of N-(2,4-dichlorophenyl)-2-hydroxypropanamide, providing insights into its molecular conformation and potential interaction mechanisms. This research is valuable for understanding the compound's behavior in various applications (Gowda et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



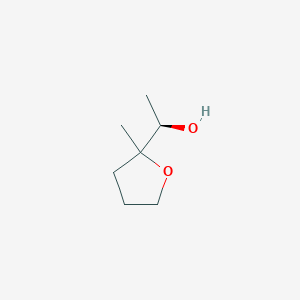
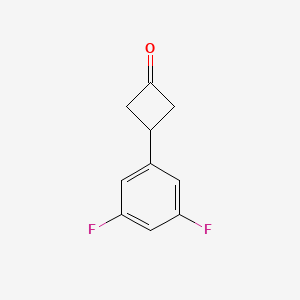
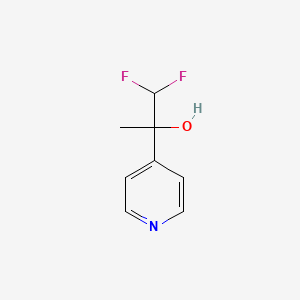
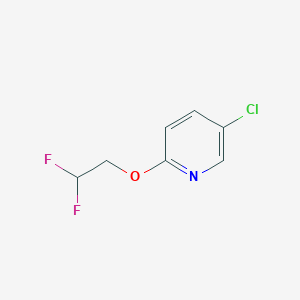
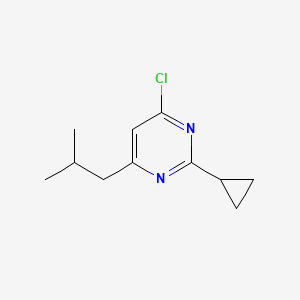
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)

